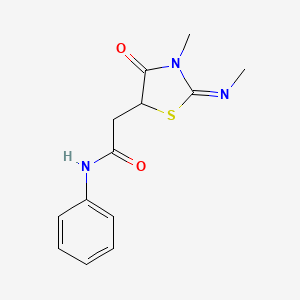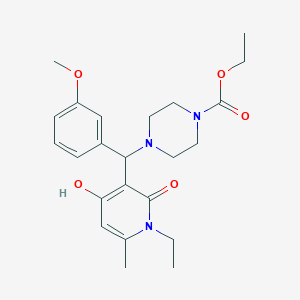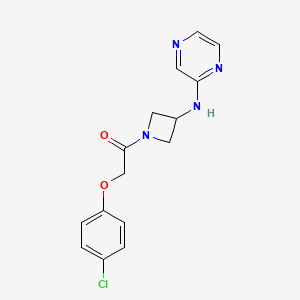
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antimicrobial Activities
- Chemical Modification and Synthesis Techniques : A study by Kishimoto et al. (1984) detailed the chemical modification of sulfazecin, leading to the synthesis of derivatives with potent antimicrobial activities against gram-negative bacteria. This research outlines the process of creating new compounds with enhanced bacterial resistance properties (Kishimoto et al., 1984).
- Novel Anti-Inflammatory and Analgesic Agents : Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. This study highlights the potential therapeutic applications of such derivatives in treating inflammation and pain (Abu‐Hashem et al., 2020).
Synthesis Methodologies
- Microwave-Assisted Synthesis : Virk et al. (2018) discussed the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide using both conventional and microwave-assisted protocols. This study emphasized the efficiency of microwave-assisted synthesis in reducing reaction time and improving yield, showcasing the advancements in synthetic chemistry techniques (Virk et al., 2018).
Potential Therapeutic Benefits
- Cytotoxic Activities : Vorona et al. (2009) explored the synthesis of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, demonstrating a dependency of cytotoxic effects on the structure of the substituent in position 6 and the isomerism of the oxyimino group. This study contributes to the understanding of structure-activity relationships in the development of anticancer drugs (Vorona et al., 2009).
Advanced Chemical Studies
- Solubility and Thermodynamics : Shakeel et al. (2016) measured the solubility of a dihydropyrimidine derivative in various solvents, providing critical data for the formulation of medicines. This research is crucial for understanding the solubility profiles of potential drugs, which is essential for their bioavailability and therapeutic effectiveness (Shakeel et al., 2016).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-butylbenzenesulfonyl chloride with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol. This intermediate is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide.", "Starting Materials": [ "4-butylbenzenesulfonyl chloride", "2-amino-4,6-dihydroxypyrimidine", "N-(4-methoxybenzyl)acetamide", "Base", "Coupling agent" ], "Reaction": [ "Step 1: 4-butylbenzenesulfonyl chloride is reacted with 2-amino-4,6-dihydroxypyrimidine in the presence of a base to form 5-((4-butylphenyl)sulfonyl)-6-hydroxy-1,6-dihydropyrimidine-2-thiol.", "Step 2: The intermediate from step 1 is then reacted with N-(4-methoxybenzyl)acetamide in the presence of a coupling agent to form the final product, 2-((5-((4-butylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide." ] } | |
CAS番号 |
1223902-49-5 |
分子式 |
C24H27N3O5S2 |
分子量 |
501.62 |
IUPAC名 |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27N3O5S2/c1-3-4-5-17-8-12-20(13-9-17)34(30,31)21-15-26-24(27-23(21)29)33-16-22(28)25-14-18-6-10-19(32-2)11-7-18/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,27,29) |
InChIキー |
BBSVSUWVHKTSKT-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NCC3=CC=C(C=C3)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2873337.png)

![2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide](/img/structure/B2873340.png)


![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2873345.png)
![2-[7-(Furan-2-yl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2873349.png)
![7-tert-Butyl-1,2,3,4,5,6,7,8-octahydrobenzothieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2873352.png)
![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)
![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)